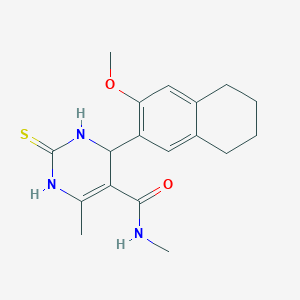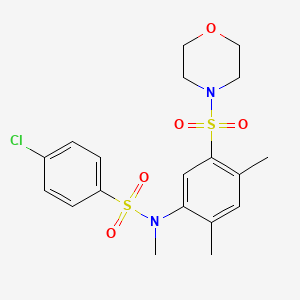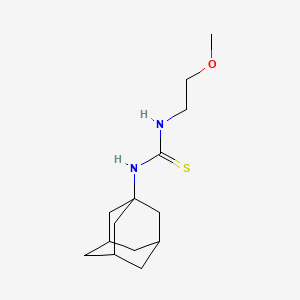![molecular formula C19H17ClN2O3 B3995702 N-[(5-chloro-8-hydroxy-7-quinolinyl)(2-methoxyphenyl)methyl]acetamide](/img/structure/B3995702.png)
N-[(5-chloro-8-hydroxy-7-quinolinyl)(2-methoxyphenyl)methyl]acetamide
Overview
Description
Preparation Methods
The synthesis of WAY-337532 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The exact synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is synthesized through a series of organic reactions involving chlorination, hydroxylation, and methoxylation . Industrial production methods are also not publicly detailed, but they likely involve large-scale organic synthesis techniques to ensure high purity and yield.
Chemical Reactions Analysis
WAY-337532 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Common conditions include acidic or basic environments.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols.
Scientific Research Applications
WAY-337532 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and pathways.
Biology: It is used to investigate the role of CLK-1 in cellular processes, including cell cycle regulation and apoptosis.
Medicine: It has potential therapeutic applications in the treatment of diseases related to CLK-1 dysregulation, such as cancer and neurodegenerative disorders.
Industry: It is used in the development of new pharmaceuticals and as a tool in drug discovery research.
Mechanism of Action
WAY-337532 exerts its effects by inhibiting the activity of CDC-like kinase 1 (CLK-1). CLK-1 is involved in the regulation of alternative splicing of pre-mRNA, a process critical for gene expression. By inhibiting CLK-1, WAY-337532 can alter the splicing patterns of various genes, leading to changes in protein expression and cellular function . The molecular targets and pathways involved include the splicing machinery and downstream signaling pathways that regulate cell growth and survival.
Comparison with Similar Compounds
WAY-337532 is unique in its high specificity and potency as a CLK-1 inhibitor. Similar compounds include:
TG003: Another CLK-1 inhibitor, but with different chemical structure and potency.
KH-CB19: A CLK-1 inhibitor with a broader range of activity against other kinases.
SRPIN340: A CLK-1 inhibitor with different pharmacokinetic properties.
Compared to these compounds, WAY-337532 offers a unique balance of specificity, potency, and pharmacokinetic profile, making it a valuable tool in scientific research .
Properties
IUPAC Name |
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-11(23)22-17(13-6-3-4-8-16(13)25-2)14-10-15(20)12-7-5-9-21-18(12)19(14)24/h3-10,17,24H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZSJOLGJVSKSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1OC)C2=CC(=C3C=CC=NC3=C2O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Chlorophenyl)-1'-(morpholin-4-ylmethyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B3995620.png)

![1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,5-dichloro-4-methoxybenzene](/img/structure/B3995629.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B3995638.png)
![2,1,3-BENZOTHIADIAZOL-4-YL (4-{2-[4-(2,1,3-BENZOTHIADIAZOL-4-YLSULFONYL)PIPERAZINO]ETHYL}PIPERAZINO) SULFONE](/img/structure/B3995648.png)

![N-{4-[cyclohexyl(methyl)sulfamoyl]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B3995670.png)
![4,7,7-trimethyl-1-[(3-methyl-1-piperidinyl)carbonyl]-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B3995673.png)

![N-[7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B3995694.png)
![2-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3995696.png)
![N-[4-(BENZYLOXY)PHENYL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B3995700.png)
![N-[2-furyl(8-hydroxy-5-nitro-7-quinolinyl)methyl]butanamide](/img/structure/B3995710.png)
![4-[5-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylaniline](/img/structure/B3995717.png)
